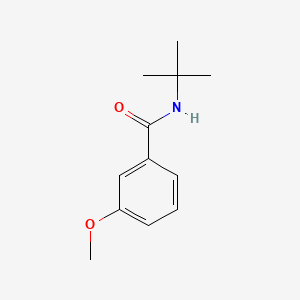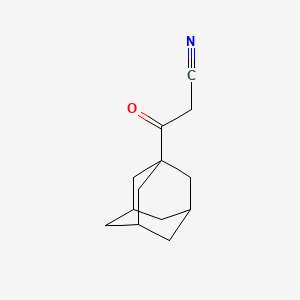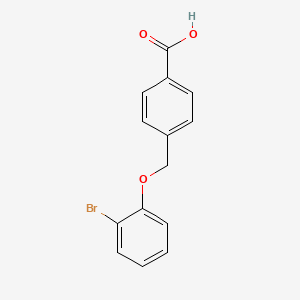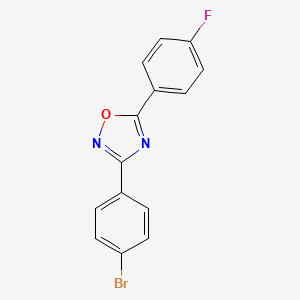
3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For example, derivatives have been synthesized by refluxing mixtures of acid hydrazide with different aromatic carboxylic acids in phosphorous oxychloride, showcasing the versatility of methods available for creating such compounds (Chandrakantha et al., 2011).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been extensively studied using various spectroscopic and theoretical methods. Density Functional Theory (DFT) calculations, for instance, have been employed to optimize the molecular structure and investigate the bond lengths, angles, and vibrational wavenumbers of similar compounds, providing insight into their stability and reactivity (Dhonnar et al., 2021).
Chemical Reactions and Properties
Oxadiazole derivatives undergo various chemical reactions, reflecting their reactivity. For example, solid-state acetylation of similar compounds has been shown to result in the formation of monoacetyl and diacetyl derivatives, highlighting the ambident reactivity of these molecules and their susceptibility to electrophilic attack (Dymshits & Rublewa, 1996).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as their absorption and emission spectra, have been studied, revealing that these compounds typically exhibit maximum UV absorption wavelengths in the range of 280~301 nm and peak photoluminescent wavelengths in 350~370 nm. Such properties are influenced by the nature of the substituent groups attached to the oxadiazole ring (Yu et al., 2006).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, such as their reactivity in electrophilic and nucleophilic attacks, are significantly influenced by their electronic structure. Studies using molecular electrostatic potential surface analysis have indicated that the nitrogen atom in the oxadiazole ring serves as a potential site for electrophilic attack, demonstrating the compound's kinetic stability and reactivity profile (Dhonnar et al., 2021).
Applications De Recherche Scientifique
Nonlinear Optical Characterization
- Optical Nonlinearity : A study by Chandrakantha et al. (2011) explored the nonlinear optical properties of 1,3,4-oxadiazole derivatives, including compounds containing bromine. This research suggests potential applications in optoelectronics due to the compounds' behavior as optical limiters at specific wavelengths (Chandrakantha et al., 2011).
Antimicrobial Properties
- Antimicrobial Activity : Parikh and Joshi (2014) synthesized a series of oxadiazole derivatives, noting that the presence of fluorine atoms significantly enhances antimicrobial properties against various bacterial and fungal strains (Parikh & Joshi, 2014).
- Antifungal and Anti-inflammatory Applications : Koçyiğit-Kaymakçıoğlu et al. (2012) found that certain 1,3,4-oxadiazoles, including derivatives with bromine and fluorine, showed significant antifungal activity against Candida pathogens and also demonstrated anti-inflammatory effects in mammalian cells (Koçyiğit-Kaymakçıoğlu et al., 2012).
Synthesis and Chemical Properties
- Synthesis and Characterization : Menteşe et al. (2015) worked on synthesizing benzimidazole derivatives containing oxadiazole, observing notable antimicrobial and antioxidant activities (Menteşe et al., 2015).
- Insecticidal Activities : Shi et al. (2000) synthesized novel 1,3,4-oxadiazoles and evaluated their insecticidal activities, highlighting the versatility of these compounds (Shi et al., 2000).
Other Applications
- Molecular Structure and Reactivity : Dymshits and Rublewa (1996) investigated the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole, revealing the compound's anisotropic reactivity and potential in various chemical processes (Dymshits & Rublewa, 1996).
Safety And Hazards
Orientations Futures
The study of oxadiazole derivatives is an active area of research in medicinal chemistry due to their diverse biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its physical and chemical properties in more detail .
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIRBPRSTFCJHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358326 |
Source


|
| Record name | 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
CAS RN |
694521-68-1 |
Source


|
| Record name | 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

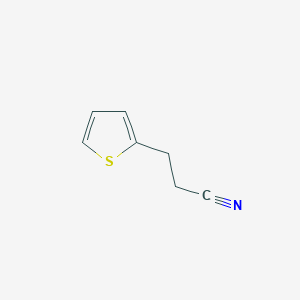

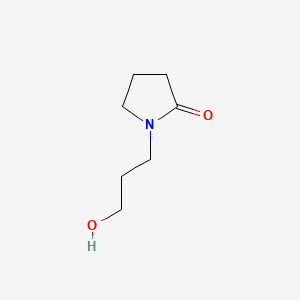

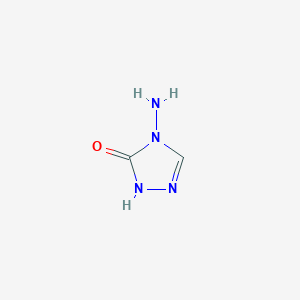
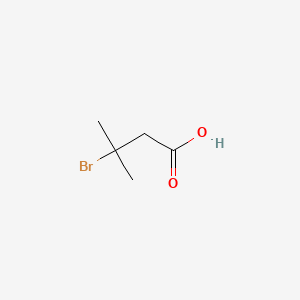
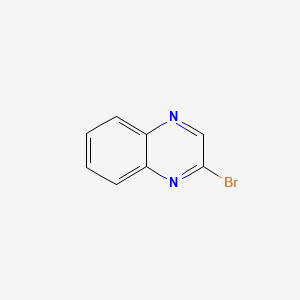
![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)

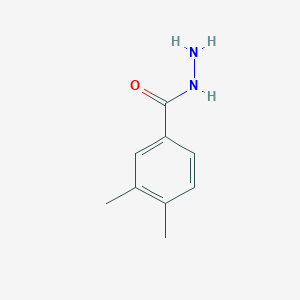
![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)
